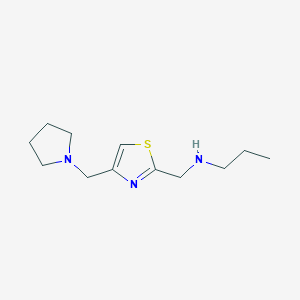
n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is a compound that features a pyrrolidine ring, a thiazole ring, and a propan-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a thiazole precursor with a pyrrolidine derivative under controlled conditions. For example, a thiazole compound can be reacted with pyrrolidine in the presence of a suitable base and solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate due to its unique structural features.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings may interact with proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Thiazole-4-carboxylic acid
Uniqueness
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is unique due to the specific combination of the pyrrolidine and thiazole rings, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H21N3S |
|---|---|
Molekulargewicht |
239.38 g/mol |
IUPAC-Name |
N-[[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H21N3S/c1-2-5-13-8-12-14-11(10-16-12)9-15-6-3-4-7-15/h10,13H,2-9H2,1H3 |
InChI-Schlüssel |
MPYBSCCTJOPODH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=NC(=CS1)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



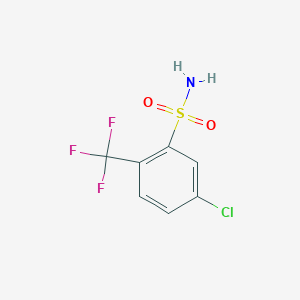

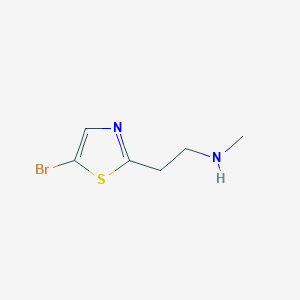
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)
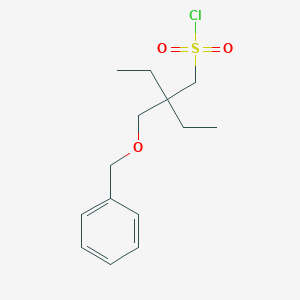
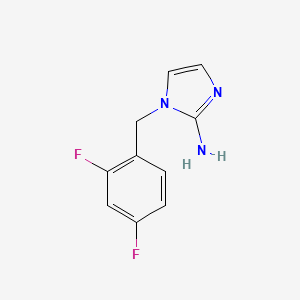

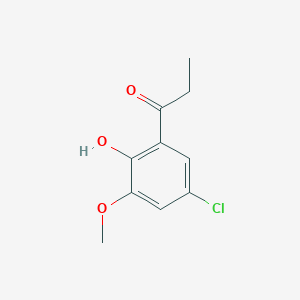



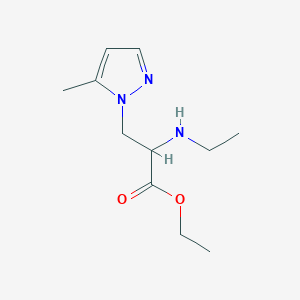
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
